![molecular formula C19H21F2N3O3S B3019174 3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2097892-23-2](/img/structure/B3019174.png)
3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of imidazolidine derivatives has been explored through various methodologies. One approach involves the oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines using elemental sulfur as an oxidant, which yields 1,3-diarylated imidazo[1,5-a]pyridines . Another method described is the iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate, which is applicable to a range of substrates and does not require metal or oxidants . Additionally, a 1,3-dipolar cycloaddition reaction of nonstabilized azomethine ylides with cyclic N-sulfonyl imines provides access to imidazolidine-fused sulfamidates and sulfamides bearing a quaternary center . This method stands out as it allows for the synthesis of novel imidazolidine-fused compounds and offers pathways for ring opening to yield tetra-substituted sulfamidates and useful 1,2-diamines.
Molecular Structure Analysis
The molecular structure of imidazolidine derivatives can be complex, with the potential for a variety of substitutions that can influence the properties of the compound. For instance, the 1,3-diarylated imidazopyridines synthesized in one study exhibit fluorescence emission, suggesting a conjugated system that allows for electronic transitions . The regioselective sulfenylation of imidazo[1,2-a]pyridines results in 3-sulfanylimidazopyridines, which implies the presence of a sulfur atom in the third position of the imidazole ring . The imidazolidine-fused sulfamidates and sulfamides bear a quaternary center, indicating a high degree of substitution and complexity in the molecular structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazolidine derivatives are diverse and include oxidative condensation-cyclization , regioselective sulfenylation , and 1,3-dipolar cycloaddition . These reactions are characterized by their ability to form heterocyclic compounds with high yields and under conditions that are often metal and oxidant-free. The reactions also allow for the introduction of various functional groups, which can lead to a wide range of biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine derivatives are influenced by their molecular structure. The fluorescence emission of 1,3-diarylated imidazopyridines suggests that these compounds have photophysical properties that could be useful in applications such as fluorescence imaging . The presence of a sulfur atom in the 3-sulfanylimidazopyridines may confer certain electronic properties and potential reactivity towards further chemical modifications . The synthesis of imidazolidine-fused sulfamidates and sulfamides with a quaternary center could result in compounds with unique steric and electronic properties, which might be reflected in their biological activity .
properties
IUPAC Name |
3-cyclopropyl-1-[1-[2-(difluoromethylsulfanyl)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O3S/c20-18(21)28-15-4-2-1-3-14(15)17(26)22-9-7-12(8-10-22)23-11-16(25)24(19(23)27)13-5-6-13/h1-4,12-13,18H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZDHDXPIUPCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC=CC=C4SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

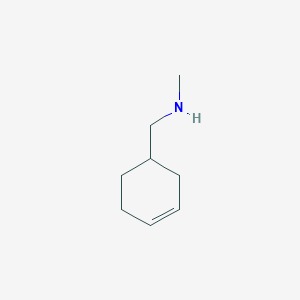
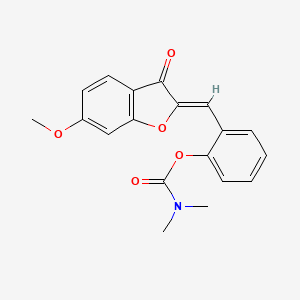
![3-(4-chlorobutanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3019094.png)


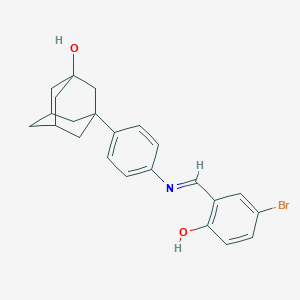
![8-Butyl-11-[2-(3-methoxyphenyl)-2-oxoethyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B3019099.png)
![N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3019101.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3019103.png)
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B3019104.png)

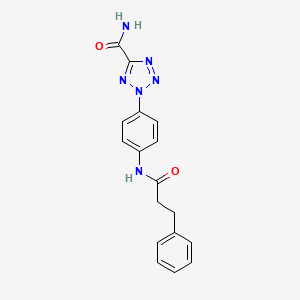
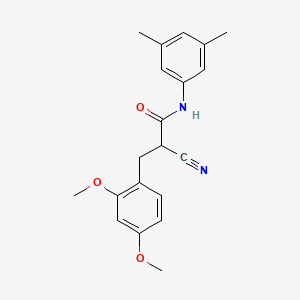
![N-(4-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3019112.png)